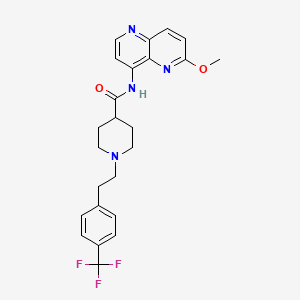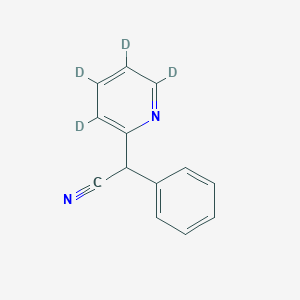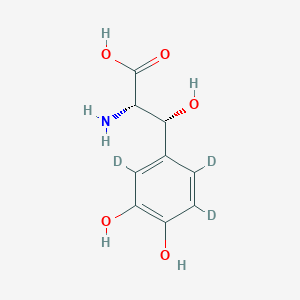
DL-threo-Droxidopa-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-threo-Droxidopa-d3: is a deuterated form of DL-threo-Droxidopa, a synthetic amino acid precursor of noradrenaline. It is primarily used in the treatment of neurogenic orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. This compound is particularly valuable in research due to its stable isotope labeling, which allows for precise tracking in metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DL-threo-Droxidopa-d3 involves the enantioselective hydrolysis of racemic DL-threo-N-acetyl-3-(3,4-methylenedioxyphenyl)-serine using L-amino acylase from Aspergillus species in the presence of cobalt ions. This process yields L-threo-3-(3,4-methylenedioxyphenyl)-serine, which is then dealkylated to obtain DL-threo-Droxidopa .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic processes to ensure high yield and purity. Protecting groups such as benzyloxycarbonyl or phthaloyl are used during synthesis to protect the amino group, which is later deprotected to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: DL-threo-Droxidopa-d3 undergoes several types of chemical reactions, including:
Oxidation: Conversion to noradrenaline via decarboxylation by L-aromatic-amino-acid decarboxylase.
Reduction: Reduction reactions involving the hydroxyl groups.
Substitution: Reactions involving the substitution of functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: L-aromatic-amino-acid decarboxylase enzyme.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various halogenating agents and catalysts.
Major Products: The primary product formed from these reactions is noradrenaline, a crucial neurotransmitter in the human body .
Applications De Recherche Scientifique
Chemistry: DL-threo-Droxidopa-d3 is used in isotope labeling studies to track metabolic pathways and understand the pharmacokinetics of noradrenaline.
Biology: In biological research, it is used to study the effects of noradrenaline on various physiological processes, including cardiovascular function and neurotransmission.
Medicine: this compound is used in clinical trials to evaluate its efficacy in treating neurogenic orthostatic hypotension and other related conditions .
Industry: In the pharmaceutical industry, it is used to develop new treatments for conditions associated with noradrenaline deficiency, such as Parkinson’s disease and multiple system atrophy .
Mécanisme D'action
DL-threo-Droxidopa-d3 crosses the blood-brain barrier and is converted to noradrenaline via decarboxylation by L-aromatic-amino-acid decarboxylase. Noradrenaline acts on alpha-adrenergic receptors as a vasoconstrictor and on beta-adrenergic receptors as a heart stimulator and artery dilator. This dual action helps in maintaining blood pressure and improving symptoms of orthostatic hypotension .
Comparaison Avec Des Composés Similaires
L-threo-Droxidopa: The non-deuterated form, used for similar therapeutic purposes.
Levodopa: A precursor of dopamine, used in the treatment of Parkinson’s disease.
Methyldopa: An antihypertensive agent that is also a precursor of noradrenaline.
Uniqueness: DL-threo-Droxidopa-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways is crucial .
Propriétés
Formule moléculaire |
C9H11NO5 |
|---|---|
Poids moléculaire |
216.21 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-hydroxy-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i1D,2D,3D |
Clé InChI |
QXWYKJLNLSIPIN-PZQPUFAOSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[C@H]([C@@H](C(=O)O)N)O)[2H])O)O)[2H] |
SMILES canonique |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


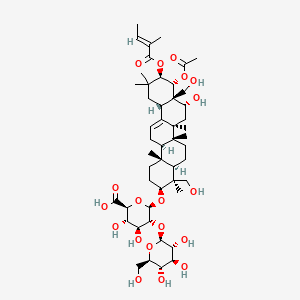
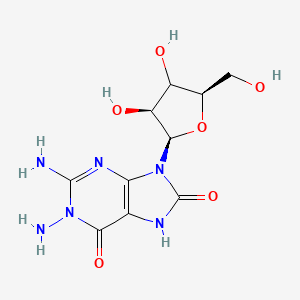

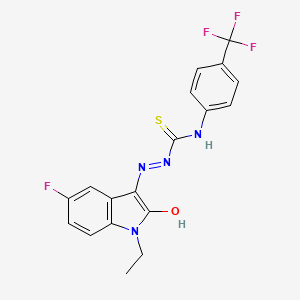
![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)
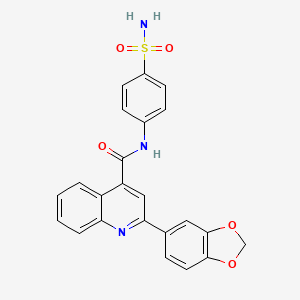
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)


![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)

